N-(4-chlorobenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-2-phenoxyacetamide hydrochloride
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Description
N-(4-chlorobenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-2-phenoxyacetamide hydrochloride is a useful research compound. Its molecular formula is C22H25Cl2N3O3S and its molecular weight is 482.42. The purity is usually 95%.
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Biological Activity
N-(4-chlorobenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-2-phenoxyacetamide hydrochloride is a synthetic compound with significant potential in medicinal chemistry, particularly due to its biological activity against various diseases, including cancer. This compound belongs to the class of benzo[d]thiazole derivatives, which are known for their diverse pharmacological properties.
- Molecular Formula : C22H25Cl2N3O3S
- Molecular Weight : 482.4 g/mol
- CAS Number : 1215380-16-7
Structure
The compound features a complex structure that includes:
- A benzo[d]thiazole moiety , which contributes to its biological activity.
- A morpholinopropyl side chain , enhancing its interaction with biological targets.
- A phenoxyacetamide group , which is essential for its pharmacological properties.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. The mechanism of action appears to involve:
- Inhibition of Key Enzymes : The compound may inhibit enzymes involved in cancer cell proliferation and survival, leading to apoptosis (programmed cell death) in malignant cells.
- Signaling Pathway Disruption : It has been shown to interfere with various signaling pathways that are critical for cancer cell growth and metastasis.
Interaction Studies
Docking studies have revealed that this compound interacts effectively with specific proteins associated with cancer pathways. The binding affinity of the compound with these proteins suggests its potential as a therapeutic agent in oncology.
Comparative Biological Activity
To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:
Compound Name | Structural Features | Biological Activity |
---|---|---|
N-(6-chlorobenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)furan-2-carboxamide hydrochloride | Similar benzo[d]thiazole structure | Anticancer activity |
N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-3-(methylsulfonyl)benzamide hydrochloride | Contains difluorobenzothiazole | Potentially enhanced bioactivity |
N-(4-chlorobenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)furan-2-carboxamide | Morpholine instead of dimethylamino group | Varies in biological profile |
Case Studies
Several studies have highlighted the efficacy of this compound in preclinical models:
- Study on Cell Lines : In vitro studies using various cancer cell lines demonstrated that treatment with this compound resulted in a significant reduction in cell viability compared to untreated controls.
- Animal Models : In vivo studies have shown promising results in tumor-bearing mice, where administration of the compound led to tumor regression and improved survival rates.
Properties
IUPAC Name |
N-(4-chloro-1,3-benzothiazol-2-yl)-N-(3-morpholin-4-ylpropyl)-2-phenoxyacetamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24ClN3O3S.ClH/c23-18-8-4-9-19-21(18)24-22(30-19)26(11-5-10-25-12-14-28-15-13-25)20(27)16-29-17-6-2-1-3-7-17;/h1-4,6-9H,5,10-16H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDZSOBFXAOJQNF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCCN(C2=NC3=C(S2)C=CC=C3Cl)C(=O)COC4=CC=CC=C4.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25Cl2N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.